

# Application Notes: In Vivo Administration of ACTH (1-13) in Rats

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Compound of Interest					
Compound Name:	ACTH (1-13)				
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## Introduction

Adrenocorticotropic hormone (1-13) [ACTH (1-13)], also known as α-melanocyte-stimulating hormone (α-MSH), is a pleiotropic peptide hormone derived from the pro-opiomelanocortin (POMC) precursor.[1][2] Unlike the full-length ACTH (1-39), which primarily regulates steroidogenesis via the melanocortin-2 receptor (MC2R) on adrenal cells, ACTH (1-13) does not bind to MC2R.[3] Instead, it exerts its diverse biological effects by acting as an agonist at other melanocortin receptors, namely MC1R, MC3R, MC4R, and MC5R.[4][5] These receptors are widely distributed throughout the body, including in the brain, skin, and immune cells.

The bioactivities of **ACTH (1-13)** are extensive, encompassing potent anti-inflammatory, immunomodulatory, and neuroprotective functions.[1][6] Its anti-inflammatory action is largely mediated by the inhibition of the NF-kB signaling pathway, leading to a reduction in pro-inflammatory cytokines like TNF-α.[1][5][7] In preclinical rat models, systemic administration of **ACTH (1-13)** has been shown to alleviate inflammation, reduce stress-induced anhedonia (a core symptom of depression), and modulate feeding behavior.[4] These application notes provide detailed protocols for the in vivo administration of **ACTH (1-13)** in rats, summarize relevant quantitative data, and illustrate the primary signaling pathway and experimental workflow.

## **Section 1: Experimental Protocols**



This section details standardized protocols for the systemic and central administration of **ACTH** (1-13) in rats.

# Protocol 1: Intraperitoneal (i.p.) Administration for Anti-Inflammatory and Behavioral Studies

Objective: To assess the systemic effects of **ACTH (1-13)** on inflammation, stress, or related behavioral paradigms in rats. This protocol is adapted from studies investigating the peptide's role in modulating colitis and anhedonia.[4][8]

#### Materials:

- ACTH (1-13) / α-MSH peptide (lyophilized powder)
- Sterile, pyrogen-free 0.9% saline solution
- Vortex mixer
- · Sterile microcentrifuge tubes
- Adjustable micropipettes and sterile tips
- 1 mL syringes with 25-27 gauge needles
- Animal balance
- Appropriate personal protective equipment (PPE)

#### Procedure:

- Peptide Reconstitution:
  - Allow the lyophilized ACTH (1-13) vial to equilibrate to room temperature before opening to prevent condensation.
  - Reconstitute the peptide in sterile 0.9% saline to a desired stock concentration (e.g., 1 mg/mL). Ensure the final solution is clear and completely dissolved. Gentle vortexing may be applied.



- Prepare fresh or store aliquots at -20°C for short-term storage. Avoid repeated freeze-thaw cycles.
- Animal Handling and Acclimatization:
  - House male Wistar or Sprague-Dawley rats (200-250 g) under standard laboratory conditions (12:12 h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water.
  - Allow animals to acclimatize for at least one week prior to the experiment. Handle the rats daily to minimize stress-induced physiological changes.
- Dosing and Administration:
  - Weigh each rat immediately before injection to calculate the precise volume needed.
  - Dilute the stock solution with sterile saline to the final desired concentration for injection. A typical injection volume is 1 mL/kg body weight.
  - Dosage: A common dose for anti-inflammatory studies is 25  $\mu$  g/rat , administered twice daily.[8] For other applications, doses ranging from 30-50  $\mu$  g/rat have been used.[9][10]
  - Gently restrain the rat, positioning it to expose the abdomen.
  - Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
  - Aspirate slightly to ensure no blood or fluid is drawn, then inject the solution smoothly.
- Example Experimental Model (LPS-Induced Anhedonia):
  - To induce an inflammatory state and anhedonia, administer a single i.p. injection of lipopolysaccharide (LPS) at a low dose of 0.025 mg/kg.[4]
  - ACTH (1-13) can be administered as a pretreatment before the LPS challenge.
  - Assess anhedonia using the Sucrose Preference Test 24 hours post-LPS injection.[4][11]
     This involves giving rats a free choice between two bottles, one with water and one with a 1% sucrose solution, and measuring the consumption from each.[11]



## **Section 2: Data Presentation**

The following tables summarize quantitative data from studies utilizing **ACTH (1-13)**/ $\alpha$ -MSH in rodent models.

Table 1: Example In Vivo Administration Parameters for ACTH (1-13)/α-MSH in Rats



Objective	Rat Strain	Route	Dosage Regimen	Duration	Key Finding	Referenc e
Anti- Inflammati on	Sprague- Dawley	i.p.	25 μ g/rat , twice daily	3 days	Reduced macroscopi c lesions in TNBS- induced colitis.	[8]
Neuroendo crine Modulation	Not Specified	i.p.	30 μ g/rat , single injection	Single dose	Induced ovulation in 90% of progestero ne-treated rats.	[9]
Behavioral Modulation	Not Specified	N/A	50 μ g/rat , daily	Not Specified	Increased attractiven ess of sexual odors in female rats.	[10]
Metabolic Regulation	Wistar	i.m.	2 mg/100g BW, daily	3 weeks	Increased plasma corticoster one in diabetic rats.	[12][13]
Behavioral (Anhedoni a)	Not Specified	i.p.	Not specified	Pretreatme nt	Alleviated LPS- induced anhedonia.	[4]

Table 2: Quantitative Effects of **ACTH (1-13)**/ $\alpha$ -MSH Administration in Rats

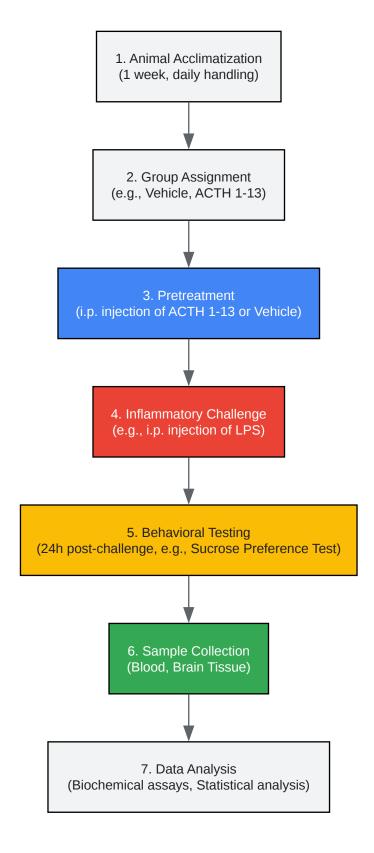


Experiment al Model	Parameter Measured	Control Group Value	α-MSH Treated Group Value	Percent Change	Reference
Alloxan- Induced Diabetes	Plasma Corticosteron e (ng/mL)	1.64 ± 0.342	2.87 ± 0.418	+75%	[12][13]
Alloxan- Induced Diabetes	Plasma ACTH (pmol/L)	63.84 ± 5.52	58.36 ± 4.81	-8.6%	[12][13]
LPS-Induced Inflammation	NF-ĸB Nuclear Translocation (Schwann Cells)	~100% (Stimulated)	~0% (vs. IFN- y)	-100%	[7]
Progesterone Priming	Ovulation Rate	10%	90%	+800%	[9]

# Section 3: Visualizations Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for an in vivo study and the primary signaling pathway of **ACTH (1-13)**.

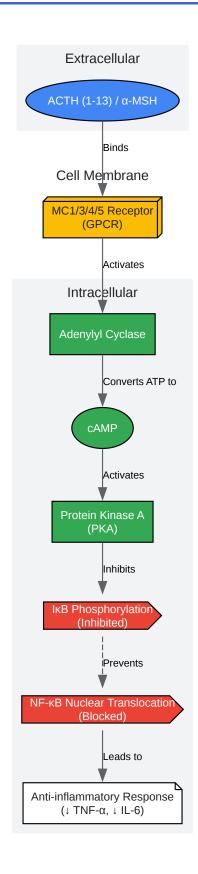




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Caption: Workflow for an in vivo study of **ACTH (1-13)** in a rat model of inflammation.





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